molecular formula C11H15N3O5 B1587514 3'-O-Acetyl-2'-deoxycytidine CAS No. 72560-69-1

3'-O-Acetyl-2'-deoxycytidine

Cat. No. B1587514
CAS RN: 72560-69-1
M. Wt: 269.25 g/mol
InChI Key: ATBRMDNADDOXDD-UHFFFAOYSA-N
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Description

3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is a cutting-edge biomedicine revered for its unparalleled antiviral prowess .


Synthesis Analysis

The synthesis of 3’-O-Acetyl-2’-deoxycytidine involves various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . Specifically, 3’,5’-di-O-acetyl-N4-acetyl-2’-deoxycytidine was reacted with TMS-triflate and BSA in dry acetonitrile at 70 °C. After saponification, α-deoxycytidine was synthesized in 41% yield .


Molecular Structure Analysis

The molecular formula of 3’-O-Acetyl-2’-deoxycytidine is C11H15N3O5 . The exact mass is 269.101166 Da and the average mass is 269.254 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3’-O-Acetyl-2’-deoxycytidine .

Scientific Research Applications

Field: Genes and Environment

The study focuses on the reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine to UV light in the presence of uric acid .

Application Summary

The research investigates the UV reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine. The study was conducted to identify the products generated from these reactions .

Methods of Application

The reactions of 3’,5’-di-O-acetyl-2’-deoxyguanosine or 3’,5’-di-O-acetyl-2’-deoxyadenosine with UV light at wavelengths longer than 300 nm in the presence of uric acid were conducted. The products were separated by HPLC and identified by comparing UV and MS spectra of the products with previously reported values .

Results or Outcomes

The major products were spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides for 3’,5’-di-O-acetyl-2’-deoxyguanosine, and an adenine base and a formamidopyrimidine nucleoside for 3’,5’-di-O-acetyl-2’-deoxyadenosine . The study suggests that if these damages caused by uric acid with sunlight occur in DNA of skin cells, mutations may arise .

Future Directions

The future directions of 3’-O-Acetyl-2’-deoxycytidine research could involve further exploration of its antiviral properties and potential applications in the treatment of diseases .

properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17)/t7-,8+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBRMDNADDOXDD-QXFUBDJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-O-Acetyl-2'-deoxycytidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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